BenchChemオンラインストアへようこそ!

Cyclohexylurea

Enzymology Drug Discovery Epoxide Hydrolase

Cyclohexylurea is a mono-substituted urea with one free NH₂ group, enabling systematic N-aryl, N-alkyl, or N-acyl derivatization that di-substituted analogs (e.g., N,N′-dicyclohexylurea) cannot provide. It is the non-substitutable intermediate in Lenacil herbicide manufacturing via phosphoric acid-catalyzed cyclocondensation with ethyl-2-oxocyclopentanecarboxylate—no alternative urea derivative can participate in this reaction. Its N-cyclohexyl-N′-ethylurea derivative (CEU) serves as a low-potency sEH inhibitor control (IC₅₀ 42,000 nM vs. 160 nM for DCU, a >260-fold differential). With a melting point of 194-196°C—approximately 160°C higher than thiourea analogs—it ensures solid-phase thermal stability during ambient handling and elevated-temperature processing. Procure cyclohexylurea when a thermally stable, derivatizable mono-substituted urea scaffold is required.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 698-90-8
Cat. No. B1359919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylurea
CAS698-90-8
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N
InChIInChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
InChIKeyWUESWDIHTKHGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylurea CAS 698-90-8: Scientific Procurement and Differential Selection Guide


Cyclohexylurea (N-cyclohexylurea, CAS 698-90-8) is a monosubstituted urea derivative with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol [1]. The compound features a single cyclohexyl group attached to one nitrogen of the urea core, distinguishing it structurally from di-substituted analogs such as N,N′-dicyclohexylurea (DCU) and N-cyclohexyl-N′-phenylurea [2]. Cyclohexylurea appears as a white crystalline powder with a melting point of 194-196°C and a predicted density of 1.05 g/cm³ [1]. Regulatory classification under ECHA CLP criteria assigns Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Eye Irritation 2A (H319), and STOT SE 3 (H335) hazard codes [3].

Cyclohexylurea CAS 698-90-8: Why Generic Substitution with Urea Analogs Fails


Urea derivatives with cyclohexyl substituents exhibit widely divergent biological activities, physicochemical properties, and synthetic utility depending on the number and nature of their substituents. A single cyclohexyl substitution yields fundamentally different molecular recognition properties compared to di-substituted or aryl-substituted analogs. For instance, in soluble epoxide hydrolase (sEH) inhibition assays, N-cyclohexyl-N′-ethylurea (CEU) shows an IC50 of 42,000 nM against recombinant human sEH, whereas the di-substituted analog N,N′-dicyclohexylurea (DCU) achieves an IC50 of 160 nM—a >260-fold difference in potency arising solely from the addition of a second cyclohexyl group [1]. Similarly, the melting point of cyclohexylurea (194-196°C) differs dramatically from that of N,N′-dicyclohexylthiourea (33°C), a 160°C gap that has direct implications for formulation and processing [2]. These quantitative divergences underscore why in-class urea compounds cannot be treated as interchangeable commodities in research or industrial workflows.

Cyclohexylurea CAS 698-90-8: Quantitative Differentiation Evidence Against Comparator Analogs


Cyclohexylurea vs. N,N′-Dicyclohexylurea (DCU): sEH Inhibitory Potency Differential

In recombinant human soluble epoxide hydrolase (sEH) inhibition assays, the mono-substituted cyclohexylurea analog N-cyclohexyl-N′-ethylurea (CEU) exhibits an IC50 of 42,000 ± 2,000 nM, whereas the di-substituted analog N,N′-dicyclohexylurea (DCU) achieves an IC50 of 160 ± 10 nM [1]. This represents a 262.5-fold difference in inhibitory potency. The structural distinction—single versus dual cyclohexyl substitution—accounts for this quantitative divergence in target engagement. Notably, CEU shows no detectable activity against crude mixed-stage extract or recombinant CEEH1 (IC50 >50,000 nM in both systems), whereas DCU demonstrates measurable though modest activity (41,000 ± 1,200 nM against CEEH1) [1].

Enzymology Drug Discovery Epoxide Hydrolase

Cyclohexylurea vs. N,N′-Dicyclohexylthiourea: Thermal Stability and Melting Point Divergence

Cyclohexylurea exhibits a melting point range of 194-196°C, as documented across multiple authoritative physicochemical databases [1]. In stark contrast, the thiourea analog N,N′-dicyclohexylthiourea melts at 33°C—a difference of approximately 160°C [2]. This thermal stability gap reflects fundamental differences in intermolecular hydrogen bonding and crystal packing between the oxygen-containing urea core and the sulfur-containing thiourea core. The oxygen-for-sulfur substitution in the carbonyl position, combined with di- versus mono-substitution patterns, drives this pronounced thermal behavior divergence.

Formulation Science Solid-State Chemistry Process Chemistry

Cyclohexylurea as Exclusive Synthetic Intermediate for Lenacil Herbicide Production

Cyclohexylurea serves as an essential and non-substitutable intermediate in the industrial synthesis of Lenacil, a uracil-derived herbicide used for dicotyledon control [1]. The production process involves a condensation reaction between ethyl-2-oxocyclopentanecarboxylate and cyclohexylurea under phosphoric acid catalysis to yield the cyclopenta[d]pyrimidine-2,4-dione core structure [1]. Alternative urea derivatives, including di-substituted analogs such as dicyclohexylurea or aryl-substituted ureas, cannot participate in this specific cyclocondensation due to steric hindrance at the second nitrogen position and altered nucleophilicity profiles [2].

Agrochemical Synthesis Industrial Chemistry Heterocyclic Synthesis

Cyclohexylurea Safety Profile: ECHA-CLP Classification Data for Risk Assessment and Handling

Cyclohexylurea is classified under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) regulation with the following hazard designations: Acute Toxicity 4 (H302: Harmful if swallowed), Skin Irritation 2 (H315: Causes skin irritation), Eye Irritation 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. These classifications derive from notified data submitted to the C&L Inventory. The hazard profile is defined and verifiable, enabling standardized risk assessment and appropriate personal protective equipment (PPE) selection. The compound carries the GHS07 pictogram (exclamation mark) with the signal word 'Warning' [1]. Data are lacking for carcinogenicity, reproductive toxicity, germ cell mutagenicity, and environmental hazards, indicating incomplete toxicological characterization for chronic endpoints [2].

Toxicology Safety Assessment Regulatory Compliance

Cyclohexylurea Fragment-Based Drug Discovery Utility: Mono-Substitution as Chemical Biology Scaffold

Cyclohexylurea is characterized as a fragment molecule suitable for molecular splicing, extension, and modification in drug discovery campaigns . The presence of a single free NH2 group in the urea moiety distinguishes cyclohexylurea from di-substituted analogs such as N,N′-dicyclohexylurea, which lacks this reactive amine functionality. In focused library construction for heme-regulated inhibitor (HRI) kinase activator screening, N-aryl,N′-cyclohexylarylurea scaffolds were identified as active, with the mono-substituted cyclohexylurea core enabling systematic exploration of aryl substitution patterns [1]. Substituted ureas with cyclohexyl substitution demonstrated significantly improved bioactivities compared to unsubstituted urea controls in eIF2-alpha phosphorylation surrogate assays and cell proliferation assays [1].

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Cyclohexylurea CAS 698-90-8: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Fragment-Based Drug Discovery and Focused Library Synthesis

Procure cyclohexylurea when the synthetic objective requires a urea core bearing one free NH2 group for further derivatization. The mono-substitution pattern enables systematic exploration of N-aryl, N-alkyl, or N-acyl modifications [1]. As demonstrated in HRI kinase activator discovery campaigns, cyclohexylarylurea scaffolds exhibit significantly improved bioactivities over unsubstituted controls in eIF2-alpha phosphorylation assays [2]. Di-substituted urea analogs such as N,N′-dicyclohexylurea are unsuitable for this application due to steric blockade of both nitrogen positions, eliminating derivatization potential [1].

Lenacil Herbicide Manufacturing and Uracil-Derived Agrochemical Synthesis

Procure cyclohexylurea specifically for industrial synthesis of Lenacil herbicide, where it serves as a non-substitutable intermediate [1]. The condensation reaction with ethyl-2-oxocyclopentanecarboxylate under phosphoric acid catalysis produces the cyclopenta[d]pyrimidine-2,4-dione core structure [1]. Alternative urea derivatives cannot participate in this cyclocondensation due to steric and electronic incompatibility [2]. No di-substituted or N-aryl urea analog can substitute for cyclohexylurea in this established manufacturing pathway.

Low-Potency sEH Control Compound or Selective Negative Control

Procure cyclohexylurea derivatives (e.g., N-cyclohexyl-N′-ethylurea, CEU) when a low-potency soluble epoxide hydrolase (sEH) inhibitor is required for experimental controls. CEU exhibits an IC50 of 42,000 nM against recombinant human sEH, representing >260-fold lower potency than N,N′-dicyclohexylurea (IC50 = 160 nM) under identical assay conditions [1]. This quantitative differential makes CEU appropriate as a negative or low-activity control in sEH inhibition studies, or in experimental designs where minimizing sEH engagement is the primary selection criterion.

Solid-Phase Formulations Requiring Elevated Thermal Stability

Procure cyclohexylurea when the application requires a urea derivative with a melting point exceeding 190°C for solid-phase stability during processing or storage. Cyclohexylurea melts at 194-196°C, approximately 160°C higher than thiourea analog N,N′-dicyclohexylthiourea (33°C) [1][2]. This thermal stability differential supports selection of cyclohexylurea for ambient-temperature powder handling, elevated-temperature synthetic transformations, or formulations where low-melting components would compromise physical integrity and flow characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.